3-(trimethoxymethyl)-1,1'-biphenyl
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Overview
Description
3-(Trimethoxymethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a trimethoxymethyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trimethoxymethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with a trimethoxymethyl halide in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.
Industrial Production Methods: Industrial production of 3-(trimethoxymethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl core.
Scientific Research Applications
3-(Trimethoxymethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(trimethoxymethyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another compound with a trimethoxy group, used in polymer chemistry.
Trimethoxysilane: A related organosilicon compound used in the preparation of silicone materials.
Uniqueness: 3-(Trimethoxymethyl)-1,1’-biphenyl is unique due to its biphenyl core and trimethoxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.
Biological Activity
3-(Trimethoxymethyl)-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of three methoxy groups, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18O3
- CAS Number : 1627738-20-8
This compound's structure allows for significant interactions with biological targets due to its lipophilicity and ability to form hydrogen bonds through the methoxy groups.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of biphenyl derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against antibiotic-resistant strains of both Gram-positive and Gram-negative bacteria.
Compound | Activity Against | Mechanism |
---|---|---|
This compound | Various resistant strains | Inhibition of bacterial cell wall synthesis |
In a study evaluating multiple biphenyl derivatives, certain compounds demonstrated significant antibacterial effects, suggesting that modifications to the biphenyl structure can enhance activity against resistant pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 12 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may serve as a lead compound for further development in antitumor therapies .
The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and tumor growth.
- Receptor Modulation : It could modulate receptor activity related to apoptosis and cell proliferation pathways.
Case Studies
Several case studies have documented the synthesis and biological evaluation of biphenyl derivatives. For instance:
- Study on Antibacterial Efficacy :
- Antitumor Activity Assessment :
Properties
CAS No. |
1627738-20-8 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-phenyl-3-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-16(18-2,19-3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 |
InChI Key |
SJQNPJHSLICZMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=CC=CC=C2)(OC)OC |
Purity |
95 |
Origin of Product |
United States |
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